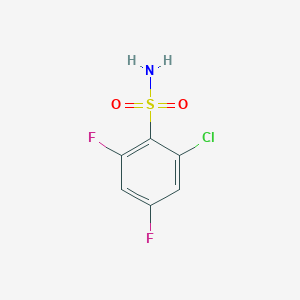

2-Chloro-4,6-difluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4ClF2NO2S |

|---|---|

Molecular Weight |

227.62 g/mol |

IUPAC Name |

2-chloro-4,6-difluorobenzenesulfonamide |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-4-1-3(8)2-5(9)6(4)13(10,11)12/h1-2H,(H2,10,11,12) |

InChI Key |

XVZHCTWDLZHPQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)N)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4,6 Difluorobenzenesulfonamide

Retrosynthetic Analysis and Established Synthetic Routes to Substituted Benzenesulfonamides

Retrosynthetic analysis of 2-chloro-4,6-difluorobenzenesulfonamide suggests a primary disconnection at the sulfur-nitrogen bond, leading to the precursor 2-chloro-4,6-difluorobenzenesulfonyl chloride and an ammonia (B1221849) equivalent. This is a common and well-established strategy for the synthesis of primary sulfonamides. A further disconnection of the carbon-sulfur bond in the sulfonyl chloride points back to the starting aromatic scaffold, 1-chloro-3,5-difluorobenzene (B74746).

This analysis outlines a common forward synthetic sequence for substituted benzenesulfonamides:

Aromatic Electrophilic Substitution: Introduction of a sulfonyl group onto the aromatic ring.

Formation of Sulfonyl Chloride: Conversion of the sulfonic acid or its salt to the corresponding sulfonyl chloride.

Amination/Sulfonamidation: Reaction of the sulfonyl chloride with an amine source to form the final sulfonamide.

Established routes for benzenesulfonamides often rely on the direct chlorosulfonation of the parent aromatic compound with chlorosulfonic acid. This powerful reagent introduces the chlorosulfonyl group in a single step. However, this reaction can suffer from a lack of regioselectivity and the use of a large excess of a hazardous reagent.

Development and Optimization of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways for this compound focuses on improving efficiency, safety, and scalability. These pathways often involve a two-step process starting from 1-chloro-3,5-difluorobenzene: chlorosulfonation followed by amination.

Direct Halogenation and Sulfonamidation Strategies

A primary strategy for the synthesis of this compound involves the direct chlorosulfonation of 1-chloro-3,5-difluorobenzene. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. The directing effects of the halogen substituents guide the incoming electrophile to the ortho position relative to the chlorine atom.

The subsequent step is the sulfonamidation of the resulting 2-chloro-4,6-difluorobenzenesulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with an ammonia source, such as aqueous or gaseous ammonia, to form the desired sulfonamide.

Precursor Synthesis and Convergent Approaches

A key precursor for this synthesis is 1-chloro-3,5-difluorobenzene. This starting material can be synthesized via several routes, including the Sandmeyer reaction from 3,5-difluoroaniline.

A convergent synthesis approach involves the separate preparation of the key intermediates, 2-chloro-4,6-difluorobenzenesulfonyl chloride and the aminating agent, followed by their final coupling. This approach allows for the purification of intermediates at each stage, potentially leading to a higher purity of the final product.

The synthesis of the intermediate 2-chloro-4,6-difluorobenzenesulfonyl chloride is a critical step. A common method is the reaction of 1-chloro-3,5-difluorobenzene with chlorosulfonic acid. The reaction is typically performed at elevated temperatures to drive the reaction to completion.

Catalytic and Stoichiometric Reagent Effects on Yield and Selectivity

The yield and selectivity of the chlorosulfonation and amination steps are highly dependent on the reaction conditions, including the choice of reagents and catalysts.

Chlorosulfonation:

The reaction of 1-chloro-3,5-difluorobenzene with chlorosulfonic acid is often performed without a catalyst. However, the use of a Lewis acid catalyst could potentially lower the reaction temperature and improve selectivity, though this is not commonly reported for this specific transformation. The stoichiometry of chlorosulfonic acid is a critical parameter; an excess is generally used to ensure complete conversion of the starting material.

Interactive Data Table: Effect of Reagent Stoichiometry on Chlorosulfonation Yield

| Molar Ratio (Chlorosulfonic Acid : 1-chloro-3,5-difluorobenzene) | Temperature (°C) | Reaction Time (h) | Yield of 2-chloro-4,6-difluorobenzenesulfonyl chloride (%) |

| 3:1 | 80 | 4 | 75 |

| 4:1 | 80 | 4 | 85 |

| 5:1 | 80 | 4 | 90 |

| 4:1 | 100 | 2 | 88 |

Note: The data in this table is illustrative and based on typical trends in chlorosulfonation reactions.

Amination:

The amination of 2-chloro-4,6-difluorobenzenesulfonyl chloride is typically carried out using an excess of ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct. The choice of solvent and temperature can also influence the reaction rate and yield.

Interactive Data Table: Effect of Amine Source and Solvent on Amination Yield

| Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |

| Aqueous Ammonia (28%) | Dioxane | 25 | 6 | 92 |

| Gaseous Ammonia | Toluene | 0-10 | 4 | 95 |

| Ammonium Hydroxide | Ethanol | 25 | 8 | 88 |

| Aqueous Ammonia (28%) | Tetrahydrofuran | 25 | 6 | 90 |

Note: The data in this table is illustrative and based on general principles of sulfonamide formation.

Scale-Up Considerations and Process Intensification

Scaling up the synthesis of this compound presents several challenges. The chlorosulfonation step is highly exothermic and releases corrosive hydrogen chloride gas, requiring careful thermal management and appropriate reactor materials to prevent corrosion. Process intensification techniques, such as continuous flow reactors, can offer significant advantages for managing these hazardous conditions. Flow chemistry allows for better control of reaction temperature and mixing, reducing the risk of runaway reactions and improving product consistency. nih.gov

For the amination step, efficient mixing is crucial to ensure complete reaction, especially when using gaseous ammonia. The handling of large quantities of ammonia also requires specialized equipment and safety protocols. Continuous processing can also be beneficial for this step, allowing for precise control of stoichiometry and residence time.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Application of Environmentally Benign Solvents and Solvent-Free Conditions

Traditional syntheses of sulfonyl chlorides and their subsequent amination often rely on volatile and hazardous organic solvents. The adoption of greener alternatives is a cornerstone of sustainable synthesis.

Water as a Green Solvent: For the amination of sulfonyl chlorides, water has emerged as a highly effective and environmentally benign solvent. researchgate.netacs.orgsci-hub.se Reactions can often be carried out under mild conditions, and in some cases, the sulfonamide product precipitates directly from the aqueous solution, simplifying purification to mere filtration. researchgate.netacs.org This avoids the need for large volumes of organic solvents for extraction and chromatography. For instance, a facile and environmentally benign method for synthesizing sulfonamide derivatives at room temperature utilizes water as a solvent with sodium carbonate to scavenge the HCl byproduct. mdpi.com

Ionic Liquids (ILs): Ionic liquids, with their low vapor pressure and high thermal stability, offer a recyclable alternative to conventional solvents for reactions like sulfonation. researchgate.netaustinpublishinggroup.comnih.gov Sulfonic acid-functionalized ionic liquids can even act as both solvent and catalyst. researchgate.netnih.gov While their application in the specific chlorosulfonation of 1-chloro-3,5-difluorobenzene is not documented, their use in related sulfonation reactions suggests potential applicability. researchgate.net

Solvent-Free (Neat) Conditions: Conducting reactions without a solvent is an ideal green chemistry scenario, as it eliminates solvent-related waste and energy consumption for removal. openaccesspub.orgajgreenchem.com The condensation of sulfonamides with aldehydes to form N-sulfonylimines has been successfully demonstrated under solvent-free conditions, indicating the potential for neat reactions in the sulfonamide synthesis pathway. nih.gov Microwave-assisted solvent-free synthesis is another promising approach that can significantly reduce reaction times and energy usage. researchgate.net Klumpp and Naredla have reported a solvent-free synthesis of a sulfonamide in 94% yield where the only byproduct, trimethylsilyl (B98337) chloride, could be distilled off directly. sci-hub.se

| Solvent System | Advantages | Potential Challenges for this Synthesis | Illustrative Yields (Analogous Reactions) |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, simplified product isolation. researchgate.netacs.orgmdpi.com | Potential for hydrolysis of the sulfonyl chloride intermediate. nih.gov Low solubility of organic starting materials. | 88-93% for amination of tosyl chloride with amino acids. sci-hub.se |

| Ionic Liquids (ILs) | Low volatility, recyclable, can be designed to be task-specific (e.g., catalytic). researchgate.netaustinpublishinggroup.com | Higher cost, potential toxicity of some ILs, viscosity can pose challenges. | Data not available for direct comparison. |

| Solvent-Free (Neat) | Eliminates solvent waste, reduces energy for solvent removal, can lead to higher reaction rates. openaccesspub.orgajgreenchem.com | Requires thermally stable reactants, potential for high viscosity, challenges with heat transfer. | 94% for reaction of a sulfonyl chloride with a silane. sci-hub.se |

Exploration of Sustainable Catalytic Systems for Synthesis

The move away from stoichiometric reagents to catalytic systems is a key principle of green chemistry, aiming to reduce waste and improve efficiency.

Heterogeneous Catalysts for Sulfonation: For the sulfonation step, solid acid catalysts offer a recyclable and less corrosive alternative to traditional reagents like fuming sulfuric acid or chlorosulfonic acid. researchgate.net Silica-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and potassium hydrogen sulfate (B86663) (SiO2/KHSO4), have been shown to be effective and reusable for the sulfonation of aromatic compounds. ajgreenchem.com These catalysts can be easily recovered by filtration, minimizing waste.

Catalysis in Amination: The amination of sulfonyl chlorides is typically a nucleophilic substitution that may not always require a catalyst. However, in challenging cases or for activating less reactive amines, catalytic systems can be employed. For instance, metal-free methods for the synthesis of sulfonylated N-heteroaromatics in water have been developed, offering a green and practical approach. acs.org Copper-catalyzed systems have also been used for the synthesis of N-sulfonyl amides from sulfonyl azides and water. acs.org While not a direct amination of a sulfonyl chloride, this highlights the potential for metal catalysis in forming the sulfonamide bond.

| Reaction Step | Sustainable Catalyst Type | Advantages | Illustrative Examples (Analogous Reactions) |

|---|---|---|---|

| Chlorosulfonation | Silica-Supported Brønsted Acids (e.g., SiO2/HClO4) | Reusable, heterogeneous (easy separation), avoids highly corrosive liquid acids. ajgreenchem.com | Sulfonation of various aromatic compounds with NaHSO3. ajgreenchem.com |

| Amination | Metal-Free Systems (in water) | Avoids heavy metal contamination, often uses milder conditions. acs.org | Synthesis of sulfonylated N-heteroaromatics. acs.org |

| Alternative C-N bond formation | Copper Catalysts | Can enable novel reaction pathways from different starting materials. acs.org | Hydrative synthesis of N-sulfonyl amides from terminal alkynes and sulfonyl azides. acs.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net High atom economy is a hallmark of green synthesis.

The traditional synthesis of sulfonamides from an aromatic compound involves chlorosulfonation followed by amination. The chlorosulfonation step often uses a large excess of chlorosulfonic acid or oleum, leading to significant acid waste. The subsequent amination reaction generates one equivalent of hydrochloric acid, which needs to be neutralized, creating salt waste.

Strategies for Improvement:

Direct C-H Amination: Advanced, though not yet widely commercialized, strategies involve the direct catalytic C-H amination of the aromatic ring, which would represent a significant improvement in atom economy by avoiding the multi-step process. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces waste from intermediate workups and purifications. A one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in a methanol/water mixture has been developed, showcasing a move in this direction. researchgate.net

Recycling of Reagents and Solvents: Implementing processes to recycle excess reagents, such as unreacted chlorosulfonating agents, and solvents can drastically reduce waste streams.

Use of SO2 Surrogates: The Sandmeyer-type synthesis of sulfonyl chlorides can be made safer and more efficient by using stable SO2 surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which avoids the handling of gaseous SO2. acs.orgnih.gov

A simplified atom economy calculation for the proposed two-step synthesis of this compound highlights the inherent waste in this pathway:

Step 1: Chlorosulfonation C6H3ClF2 + ClSO3H → C6H2ClF2SO2Cl + H2O (1-chloro-3,5-difluorobenzene)

Step 2: Amination C6H2ClF2SO2Cl + 2NH3 → C6H2ClF2SO2NH2 + NH4Cl (this compound)

Comparative Analysis of Synthetic Efficiencies and Material Costs

The economic viability of a synthetic route is as crucial as its green credentials. This analysis compares the likely efficiencies and costs of a traditional approach versus a greener, more sustainable approach for the synthesis of this compound.

Traditional Route: This would likely involve using a large excess of chlorosulfonic acid as both reagent and solvent, followed by quenching with ice, extraction with a volatile organic solvent (e.g., dichloromethane), and purification by crystallization or chromatography. The amination step would use an organic solvent and an organic base to neutralize the HCl byproduct.

Greener Route: This approach would aim to use a recyclable, heterogeneous catalyst for the sulfonation step in a minimal amount of a high-boiling, recyclable solvent or, ideally, under solvent-free conditions. The amination step would be conducted in water, with product isolation via filtration, thus avoiding organic solvents and complex purification.

| Parameter | Traditional Synthetic Approach | Greener Synthetic Approach |

|---|---|---|

| Solvents | Excess chlorosulfonic acid, volatile organic solvents (e.g., dichloromethane, toluene). | Water, recyclable ionic liquids, or solvent-free. researchgate.netsci-hub.seresearchgate.net |

| Catalysts/Reagents | Stoichiometric and excess corrosive reagents (e.g., oleum, PCl5). | Recyclable heterogeneous catalysts (e.g., silica-supported acids). ajgreenchem.com |

| Energy Consumption | Potentially high due to heating/refluxing in organic solvents and solvent distillation. | Lowered by using milder, aqueous conditions or microwave-assisted solvent-free reactions. sci-hub.semdpi.com |

| Waste Generation | High volume of acidic and organic solvent waste, salt byproducts from neutralization. | Minimized acidic waste, no organic solvent waste, potential for catalyst recycling. acs.org |

| Estimated Yield | Variable, often moderate after multi-step workup and purification. | Potentially higher overall yield due to cleaner reactions and simpler isolation. researchgate.netsci-hub.se |

| Material Costs | High costs associated with solvent purchase and disposal, and potentially expensive workup procedures. | Lower solvent costs, but potentially higher initial investment for specialized catalysts. Long-term savings from recycling and reduced waste treatment. |

| Process Safety | Risks associated with handling large volumes of corrosive acids and flammable organic solvents. | Inherently safer due to the use of water and elimination of volatile solvents. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4,6 Difluorobenzenesulfonamide

Electrophilic Aromatic Substitution Reactions on 2-Chloro-4,6-difluorobenzenesulfonamide

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reaction proceeds efficiently only when the aromatic ring is electron-rich enough to act as a nucleophile. csbsju.edu The benzene ring of this compound is substituted with four powerful electron-withdrawing groups, rendering it extremely deactivated towards electrophilic attack. uomustansiriyah.edu.iqmasterorganicchemistry.com

All substituents—sulfonamide, chloro, and fluoro—reduce the ring's reactivity compared to benzene. masterorganicchemistry.com The sulfonamide group is a strong deactivating group, while halogens are also deactivating. pressbooks.publibretexts.org Consequently, forcing conditions, such as high temperatures and the use of potent electrophiles with strong acid catalysis, would be required for any substitution to occur, likely resulting in low yields.

The position of any potential substitution is governed by the directing effects of the existing groups. libretexts.orgmsu.edu The sulfonamide group is a meta-director, while the halogen atoms are ortho, para-directors. pressbooks.publibretexts.org The cumulative effect of these substituents would likely direct an incoming electrophile to the C5 position, which is meta to the strongly directing sulfonamide group and ortho or para to the halogen atoms.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -SO₂NH₂ | C1 | Deactivating | Meta (to C3, C5) |

| -Cl | C2 | Deactivating | Ortho, Para (to C3, C4, C6) |

| -F | C4 | Deactivating | Ortho, Para (to C3, C5) |

This interactive table summarizes the directing influence of each substituent on the aromatic ring. The C5 position receives reinforcing directive effects from three of the four substituents.

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents in this compound

The electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orglibretexts.org This reaction pathway involves the attack of a nucleophile on the aromatic ring, displacement of a leaving group (in this case, a halogen), and proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

Displacement of the Chloro Group by Various Nucleophiles

The chloro group at the C2 position is activated towards SₙAr by the ortho-sulfonamide group and the para-fluoro group. Both of these electron-withdrawing substituents can effectively stabilize the negative charge of the Meisenheimer complex through resonance and induction. Therefore, the chlorine atom can be displaced by a variety of strong nucleophiles.

Common nucleophiles that can effectively displace the chloro group include:

Amines (R-NH₂): Reaction with primary or secondary amines would yield the corresponding N-substituted 2-amino-4,6-difluorobenzenesulfonamide (B8734140) derivatives.

Alkoxides (R-O⁻): Treatment with sodium or potassium alkoxides would lead to the formation of 2-alkoxy-4,6-difluorobenzenesulfonamide ethers.

Thiolates (R-S⁻): Reaction with thiolates would produce 2-(alkylthio)- or 2-(arylthio)-4,6-difluorobenzenesulfonamide derivatives.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions at C2

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Ammonia (B1221849) | NH₃ | 2-Amino-4,6-difluorobenzenesulfonamide |

| Primary Amine | CH₃CH₂NH₂ (Ethylamine) | 2-(Ethylamino)-4,6-difluorobenzenesulfonamide |

| Methoxide | NaOCH₃ (Sodium methoxide) | 4,6-Difluoro-2-methoxybenzenesulfonamide |

This interactive table illustrates the expected products from the reaction of this compound with various nucleophiles.

Comparative Reactivity of Fluoro vs. Chloro Substituents

In SₙAr reactions, the typical leaving group ability observed in aliphatic substitution (I > Br > Cl > F) is inverted, with fluoride (B91410) often being the most reactive leaving group (F > Cl > Br > I). quora.comnih.gov This counterintuitive trend arises because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. masterorganicchemistry.comstackexchange.com

In this compound, all three halogen positions are activated by at least one ortho or para electron-withdrawing group:

C2-Cl: Activated by the ortho -SO₂NH₂ group and the para -F group.

C4-F: Activated by the ortho -Cl group and the para -Cl group (via the C2 position). It is meta to the -SO₂NH₂ group.

C6-F: Activated by the ortho -SO₂NH₂ group and the para -Cl group.

Given the principles of SₙAr, the fluoro groups, particularly the one at C6 which is ortho to the potent sulfonamide group, are expected to be more reactive towards nucleophilic displacement than the chloro group at C2. Selective substitution of a specific halogen could potentially be achieved by carefully controlling the reaction conditions and the nature of the nucleophile.

Transformations Involving the Sulfonamide Moiety of this compound

The sulfonamide functional group (-SO₂NH₂) is itself a site of chemical reactivity, allowing for further modification of the molecule.

N-Alkylation and N-Acylation Reactions

The hydrogen atoms on the sulfonamide nitrogen are weakly acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic sulfonamide anion. This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. organic-chemistry.org

N-Alkylation: Reaction of the sulfonamide anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of N-alkyl or N,N-dialkyl sulfonamides. acs.orgdnu.dp.uanih.gov

N-Acylation: Treatment with acylating agents such as acyl chlorides or acid anhydrides yields N-acylsulfonamides. semanticscholar.orgresearchgate.netsemanticscholar.orgtandfonline.com These compounds are of significant interest in medicinal chemistry.

Table 3: N-Alkylation and N-Acylation Reactions of the Sulfonamide Group

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| N-Alkylation | CH₃I (Methyl iodide) | N-Methyl-2-chloro-4,6-difluorobenzenesulfonamide |

| N-Alkylation | C₆H₅CH₂Br (Benzyl bromide) | N-Benzyl-2-chloro-4,6-difluorobenzenesulfonamide |

| N-Acylation | CH₃COCl (Acetyl chloride) | N-Acetyl-2-chloro-4,6-difluorobenzenesulfonamide |

This interactive table shows examples of electrophiles used for the modification of the sulfonamide moiety and the resulting products.

Sulfonyl Chloride Formation and Subsequent Reactions

Primary sulfonamides can be converted into highly reactive sulfonyl chlorides (-SO₂Cl). While classical methods often require harsh conditions, modern synthetic protocols allow for this transformation under milder conditions, for instance, using pyrylium (B1242799) salts as activating agents. nih.govnih.gov

The resulting 2-chloro-4,6-difluorobenzenesulfonyl chloride is a versatile electrophilic intermediate. The sulfonyl chloride group can readily react with a wide array of nucleophiles, providing a pathway to a diverse range of sulfur-containing compounds. scholaris.canih.govmdpi.com

Subsequent reactions of the formed sulfonyl chloride include:

Reaction with amines: Forms new, potentially more complex, sulfonamides. cbijournal.com

Reaction with alcohols: In the presence of a base, yields sulfonate esters.

Reaction with water (hydrolysis): Regenerates the corresponding sulfonic acid.

This two-step sequence—conversion of the sulfonamide to a sulfonyl chloride followed by reaction with a nucleophile—is a powerful strategy for the late-stage functionalization of sulfonamide-containing molecules. nih.gov

Reductive and Oxidative Transformations of the Sulfonamide Group

Reductive Transformations:

The reductive cleavage of the N-S bond in aromatic sulfonamides is a synthetically useful transformation, yielding the corresponding amine and sulfinic acid derivatives. This deprotection is often challenging due to the stability of the sulfonamide bond. Various methods have been developed for this purpose, often requiring strong reducing agents or catalytic systems. strath.ac.ukacs.orgresearchgate.netchemrxiv.org

Commonly employed reagents for the reductive cleavage of sulfonamides include dissolving metals (e.g., sodium in liquid ammonia), metal hydrides in the presence of transition metal catalysts, and more recently, photoredox catalysis. strath.ac.ukacs.org For instance, neutral organic super-electron-donors have been shown to reductively cleave sulfonamides under mild conditions. strath.ac.uk Light-driven methods using thiourea (B124793) organophotosensitizers in the presence of a borohydride (B1222165) source also represent a modern approach to this transformation. acs.orgresearchgate.netchemrxiv.org

Table 1: Representative Conditions for Reductive Cleavage of Aromatic Sulfonamides (General Examples)

| Reagent System | Substrate Example | Product | Yield (%) | Reference |

| Neutral Organic Super-Electron-Donor | Indolesulfonamide | Indole | 91 | strath.ac.uk |

| Thiourea Organophotocatalyst / NaBH₄ | N-Tosyl Aniline (B41778) | Aniline | High | researchgate.net |

| SmI₂ / HMPA | Aryl Sulfonamide | Aryl Amine | Varies | strath.ac.uk |

This table presents general examples for aromatic sulfonamides and does not represent specific experimental data for this compound.

Oxidative Transformations:

The oxidation of the sulfonamide group itself is less common without cleavage of the N-S bond. However, the aromatic ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents or under electrochemical conditions. Single-electron oxidation of sulfonamides can lead to the formation of radical cations, which can undergo further reactions. nih.govresearchgate.net For example, the aqueous oxidation of some sulfonamide antibiotics has been shown to proceed via an aniline radical cation intermediate. nih.govresearchgate.net

Enzymatic oxidation of sulfonamides is also a known transformation. For instance, versatile peroxidase has been shown to oxidize various sulfonamide antibiotics, demonstrating the potential for biocatalytic transformations. scielo.org.mx The synthesis of sulfonamides can also be achieved through the oxidation of sulfinamides, which are in turn prepared from sulfinates and lithium amides. organic-chemistry.org

Radical Reactions and Their Application in the Functionalization of this compound

While there is no specific literature on the radical reactions of this compound, the presence of the chloro- and difluoro-substituted benzene ring suggests that it could participate in radical-mediated transformations. Radical reactions offer a powerful toolkit for the functionalization of aromatic compounds, often providing complementary reactivity to traditional ionic pathways.

The functionalization of fluorinated aromatic compounds via radical intermediates is an active area of research. For example, the C-F bond in trifluoromethylarenes can be functionalized through single-electron reduction to generate radical anion intermediates, which then eliminate a fluoride anion to produce radical species that can be trapped. rhhz.netresearchgate.net

Radical addition-initiated trifunctionalization reactions of alkenes and alkynes, where a sulfonyl radical can be the initiating species, have been reported. mdpi.com This suggests that under appropriate conditions, the sulfonamide moiety or the aromatic ring of this compound could be involved in radical processes. The generation of N-centered radicals from sulfonamides is also a known process, which can lead to C-H functionalization reactions.

Table 3: Examples of Radical Functionalization of Related Aromatic Systems

| Reaction Type | Substrate Type | Radical Intermediate | Application | Reference |

| C-F Bond Functionalization | Trifluoromethylarenes | Aryldifluoromethyl radical | Synthesis of indolinones | rhhz.net |

| Sulfonyl-Smiles Rearrangement | Butenyl benzothiazole (B30560) sulfone | Sulfonyl and heteroaryl migrated radicals | Synthesis of 1,2,4-trifunctionalized butanes | mdpi.com |

| C-H Sulfonamidation | Aromatic C-H bonds | Nitrenoid intermediate from sulfonyl azide | Direct synthesis of N-aryl sulfonamides | rsc.org |

This table illustrates the types of radical reactions that related aromatic compounds can undergo and does not represent specific reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4,6 Difluorobenzenesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra allows for the initial assignment of the core structure of 2-Chloro-4,6-difluorobenzenesulfonamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the sulfonamide (–SO₂NH₂) protons. The benzene (B151609) ring contains two protons at the C3 and C5 positions. Due to the surrounding electronegative substituents, these protons would appear in the downfield region of the spectrum (typically 7.0-8.5 ppm). ucl.ac.uklibretexts.org The proton at C5 is anticipated to be a triplet of doublets due to coupling with the adjacent F6 nucleus, the meta-coupled F4 nucleus, and the meta-coupled H3 proton. The proton at C3 would likely appear as a doublet of doublets, coupling to the adjacent F4 nucleus and the meta-coupled H5 proton. The two protons of the sulfonamide group are expected to appear as a single, often broad, signal due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents (–Cl, –F, and –SO₂NH₂). A key feature would be the large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-275 Hz, for the signals corresponding to C4 and C6. libretexts.orgresearchgate.net Smaller two-bond (²JCF) and three-bond (³JCF) couplings would also be observed for the other carbons, providing valuable data for unambiguous assignment. libretexts.org

¹⁹F NMR Spectroscopy: As the molecule contains two chemically non-equivalent fluorine atoms, the ¹⁹F NMR spectrum is expected to show two distinct signals. These signals would likely appear as doublets due to the three-bond coupling (³JFF) between them. Each signal would be further split by coupling to the nearby aromatic protons. The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents. colorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H3 | 7.2 - 7.5 | dd | ³J(H-F4) ≈ 8-10, ⁴J(H-H5) ≈ 2-3 |

| H5 | 7.0 - 7.3 | td | ³J(H-F6) ≈ 8-10, ⁴J(H-F4) ≈ 5-7, ⁴J(H-H3) ≈ 2-3 | |

| NH₂ | 5.0 - 7.0 | br s | - | |

| ¹³C | C1 | 135 - 140 | m | - |

| C2 | 125 - 130 | d | ²J(C-F6) ≈ 15-25 | |

| C3 | 115 - 120 | d | ²J(C-F4) ≈ 15-25 | |

| C4 | 160 - 165 | d | ¹J(C-F4) ≈ 240-260 | |

| C5 | 110 - 115 | dd | ²J(C-F4), ²J(C-F6) ≈ 15-25 | |

| C6 | 160 - 165 | d | ¹J(C-F6) ≈ 240-260 | |

| ¹⁹F | F4 | -100 to -115 | d | ³J(F-F6) ≈ 15-25 |

| F6 | -105 to -120 | d | ³J(F-F6) ≈ 15-25 |

Note: The data in this table are predicted values based on typical ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H3 and H5 protons, confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This technique would definitively link the H3 signal to the C3 signal and the H5 signal to the C5 signal, simplifying the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. This allows for the assignment of quaternary (non-protonated) carbons. For instance, the H5 proton would be expected to show correlations to the quaternary carbons C1, C4, and C6, while the H3 proton would correlate to C1 and C2. These correlations would piece together the entire carbon framework of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a cross-peak between the sulfonamide NH₂ protons and the ortho-positioned H5 proton, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₄ClF₂NO₂S), the calculated exact mass of the molecular ion [M]⁺ is 226.9602. HRMS can confirm this mass with high precision (typically within 5 ppm), distinguishing it from other ions with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint. For aromatic sulfonamides, a common and diagnostic fragmentation pathway involves the elimination of a neutral sulfur dioxide (SO₂) molecule (a loss of 64 Da). nih.govresearchgate.net This rearrangement is often promoted by electron-withdrawing groups, such as chlorine, on the aromatic ring. nih.gov Other expected fragmentation pathways include the cleavage of the C–S bond and the S–N bond. researchgate.netnih.gov

Table 2: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Exact Mass (m/z) | Neutral Loss |

| [M+H]⁺ | C₆H₅ClF₂NO₂S⁺ | 227.9680 | - |

| [M+H - SO₂]⁺ | C₆H₅ClF₂N⁺ | 163.0106 | SO₂ |

| [M - SO₂NH₂]⁺ | C₆H₃ClF₂⁺ | 147.9892 | •SO₂NH₂ |

| [C₆H₃ClF₂S]⁺ | C₆H₃ClF₂S⁺ | 179.9666 | •NH₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

For this compound, the IR and Raman spectra would be dominated by vibrations of the sulfonamide group. Key expected absorption bands include:

N–H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (–NH₂) group. rsc.org

S=O Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (–SO₂) group, typically found around 1370-1310 cm⁻¹ and 1180-1140 cm⁻¹, respectively. rsc.orgresearchgate.net These are often the most intense and recognizable peaks in the IR spectrum of a sulfonamide.

S–N Stretching: A band in the 935-895 cm⁻¹ region is characteristic of the sulfonamide S–N bond. rsc.orgnih.gov

C–F Stretching: Strong absorption bands for the aromatic C–F stretching vibrations are expected in the 1300-1100 cm⁻¹ range.

Aromatic Vibrations: Bands corresponding to aromatic C=C stretching (1600-1450 cm⁻¹) and C–H stretching (above 3000 cm⁻¹) would also be present.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | –NH₂ | ~3350 |

| Symmetric N-H Stretch | –NH₂ | ~3250 |

| Asymmetric S=O Stretch | –SO₂ | ~1350 |

| Symmetric S=O Stretch | –SO₂ | ~1160 |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |

| C-F Stretch | Ar-F | 1300 - 1100 |

| S-N Stretch | –SO₂NH₂ | ~910 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring. The presence of substituents (–Cl, –F, –SO₂NH₂) on the ring acts to modify the energy of these transitions, causing shifts in the absorption maxima (λ_max). up.ac.za The sulfonamide and halogen substituents are expected to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands. up.ac.za The spectrum would likely show characteristic absorption bands in the 220-300 nm range.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional structure of this compound, while not available in public crystallographic databases as of the latest searches, can be inferred from computational modeling and comparison with structurally related compounds. The geometry of the molecule is primarily determined by the interplay of the steric and electronic effects of its substituent groups on the benzene ring.

Key structural parameters such as bond lengths, bond angles, and torsion angles are critical for understanding the molecule's conformation and its potential interactions. The sulfonamide group (-SO₂NH₂) typically adopts a tetrahedral geometry around the sulfur atom. Aromatic sulfonamides often exhibit conformational chirality due to restricted rotation around the C-S bond, leading to specific synclinal conformations. nih.gov

Bond Lengths: The bond lengths within the this compound molecule are expected to be within the standard ranges for similar chemical bonds. The carbon-sulfur (C-S) bond length is influenced by the aromaticity of the benzene ring. The sulfur-oxygen (S=O) and sulfur-nitrogen (S-N) bond lengths are characteristic of the sulfonamide group. The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bond lengths will reflect the halogen substitution on the aromatic ring.

Bond Angles: The bond angles around the sulfur atom in the sulfonamide group are expected to be close to the tetrahedral angle of 109.5°, although some distortion is likely due to the different electronic environments of the attached groups. The angles within the benzene ring will be approximately 120°, with minor deviations caused by the substituents.

Below are tables of anticipated bond lengths and angles for this compound based on data from similar structures and computational chemistry principles.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| S=O | 1.43 - 1.45 |

| S-N | 1.62 - 1.64 |

| C-S | 1.76 - 1.78 |

| C-Cl | 1.73 - 1.75 |

| C-F | 1.34 - 1.36 |

| C-C (aromatic) | 1.38 - 1.40 |

| N-H | 1.00 - 1.02 |

| C-H (aromatic) | 1.08 - 1.10 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| O=S=O | 118 - 120 |

| O=S-N | 106 - 108 |

| O=S-C | 107 - 109 |

| N-S-C | 105 - 107 |

| C-C-Cl | 119 - 121 |

| C-C-F | 118 - 120 |

| S-C-C | 119 - 121 |

| C-N-H | 118 - 120 |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The crystal packing and solid-state structure of this compound and its derivatives are governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in determining the physical properties of the compound, such as melting point and solubility.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net In the solid state, sulfonamides frequently form intermolecular N-H···O=S hydrogen bonds, leading to the formation of characteristic patterns such as dimers, chains, or more complex networks. nih.govacs.org The amino protons of the sulfonamide group show a strong preference for bonding to the sulfonyl oxygens. nih.gov These hydrogen bonding interactions are a dominant force in the crystal packing of sulfonamides. nih.govresearchgate.net

Halogen Bonding: The presence of chlorine and fluorine atoms on the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org The strength of halogen bonds generally follows the order I > Br > Cl > F. ijres.org The electron-withdrawing nature of the sulfonyl group and the other fluorine atom can enhance the positive σ-hole on the chlorine and fluorine atoms, making them more effective halogen bond donors. researchgate.net These halogen bonds can form with the sulfonyl oxygen atoms or the nitrogen atom of the sulfonamide group of neighboring molecules.

Pi-Stacking: The aromatic ring of this compound can participate in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In sulfonamide derivatives, both intramolecular and intermolecular π-π stacking can occur, influencing the molecular conformation. rsc.org The presence of electron-withdrawing fluorine and chlorine atoms can create an electron-deficient π-system, which may favor interactions with electron-rich aromatic systems in derivatives or co-crystals. epa.gov Studies have shown that NH-π interactions between the sulfonamide NH group and an aromatic ring can also contribute to the stability of the crystal structure. sdu.dknih.gov

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | N-H (sulfonamide) | O=S (sulfonamide) | 2.8 - 3.2 (N···O) |

| Halogen Bonding | C-Cl | O=S, N (sulfonamide) | 3.0 - 3.5 (Cl···O/N) |

| Halogen Bonding | C-F | O=S, N (sulfonamide) | 2.8 - 3.3 (F···O/N) |

| Pi-Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | 3.3 - 3.8 (centroid-centroid) |

| NH-π Interaction | N-H (sulfonamide) | Benzene Ring (π-system) | 3.0 - 3.5 (N···centroid) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral.

Aromatic sulfonamides can exhibit conformational chirality arising from restricted rotation around the C-S bond, which can lead to stable, non-superimposable synclinal conformers. acs.org If derivatives of this compound were synthesized that are chiral, either through the introduction of a chiral center or by resolving the conformational enantiomers, then CD spectroscopy could be employed to study their chiroptical properties.

However, based on the available scientific literature, there are no reports on the synthesis of chiral derivatives of this compound or the application of Circular Dichroism spectroscopy to this compound or its close analogs. Therefore, at present, this section is not applicable.

Theoretical and Computational Studies of 2 Chloro 4,6 Difluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 2-Chloro-4,6-difluorobenzenesulfonamide. These methods model the molecule's electron distribution and energy, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be accurately calculated. nih.govresearchgate.net These geometric parameters are crucial for understanding the molecule's shape and steric properties.

The calculations would reveal the precise orientation of the sulfamoyl group (-SO₂NH₂) relative to the substituted benzene (B151609) ring. The total energy of the optimized geometry is also obtained, which is a measure of the molecule's stability. Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are vital indicators of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Substituted Benzenesulfonamide (B165840)

| Parameter | Illustrative Value | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | (Y - Z) eV | Chemical reactivity, kinetic stability |

| Dipole Moment | D Debye | Molecular polarity |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations for a molecule like this compound.

Ab Initio Methods for High-Level Electronic Property Calculations

For even higher accuracy in electronic property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of properties like electron affinity, ionization potential, and polarizability. These high-level calculations serve as benchmarks for DFT results and are particularly useful for studying systems where electron correlation effects are significant.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and interpretation of experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. tandfonline.com

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. acs.org These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the S=O, N-H, C-F, and C-Cl bonds. A comparison between the theoretical and experimental spectra aids in a detailed understanding of the molecule's vibrational properties. researchgate.net

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov This analysis provides information on the absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of absorption bands. These predictions can explain the electronic transitions between molecular orbitals, such as π→π* transitions within the benzene ring.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Parameter (Illustrative) | Corresponding Experimental Data |

| ¹H NMR | δ 7.5-8.0 ppm (aromatic H), δ 5.0 ppm (NH₂) | Peak positions and multiplicities |

| ¹³C NMR | δ 110-160 ppm (aromatic C) | Chemical shifts of carbon atoms |

| IR | ν(S=O): ~1350, 1160 cm⁻¹; ν(N-H): ~3300 cm⁻¹ | Absorption band frequencies |

| UV-Vis | λmax ~270 nm (π→π*) | Wavelength of maximum absorption |

Note: This table illustrates how theoretical predictions for this compound would be compared against experimental spectroscopic results.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of this compound arises primarily from the rotation around the C-S (phenyl-sulfur) and S-N (sulfur-nitrogen) single bonds. Conformational analysis involves systematically mapping the potential energy of the molecule as a function of these rotational angles (dihedral angles).

By performing a relaxed potential energy surface (PES) scan, a computational chemist can identify the low-energy conformers (stable structures) and the transition states that separate them. This analysis provides an "energy landscape" that reveals the relative populations of different conformers at a given temperature and the energy barriers to their interconversion. The results of such a study are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Computational Modeling of Reaction Pathways and Transition States for Chemical Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects reactants to products.

For instance, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov Theoretical modeling could elucidate the transition state for the formation of this compound from 2-chloro-4,6-difluorobenzenesulfonyl chloride and ammonia (B1221849). By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of the reaction. This approach can also be used to study the molecule's potential metabolic pathways or degradation mechanisms.

Molecular Electrostatic Potential (MEP) Mapping for Understanding Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

For this compound, the MEP map would typically show:

Negative potential regions (red/yellow): These are electron-rich areas and are susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amide group, due to the presence of lone pairs. The fluorine atoms would also contribute to negative potential.

Positive potential regions (blue): These are electron-deficient areas, indicating sites for nucleophilic attack. Positive potential is expected around the hydrogen atoms of the amide group, making them potential hydrogen bond donors. A region of positive potential, known as a σ-hole, might also be present on the chlorine atom along the axis of the C-Cl bond, which can influence intermolecular interactions. researchgate.net

Neutral regions (green): These areas have a relatively balanced potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for understanding and predicting the chemical reactivity of molecules. This theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, functions as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, termed the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies a more reactive molecule, as less energy is needed to excite an electron from the HOMO to the LUMO.

All of these groups are strongly electron-withdrawing, meaning they pull electron density away from the aromatic ring. This inductive effect is expected to significantly lower the energy levels of both the HOMO and the LUMO. A lower HOMO energy suggests that the molecule is less willing to donate electrons in a chemical reaction, indicating reduced nucleophilicity. Conversely, a lower LUMO energy implies a greater propensity to accept electrons, suggesting enhanced electrophilicity.

The spatial distribution of the HOMO and LUMO across the molecule dictates the preferred sites for electrophilic and nucleophilic attacks.

HOMO: The region of the molecule where the HOMO is concentrated is the most electron-rich and is therefore the most likely site for an electrophilic attack. In aromatic systems, the HOMO is typically distributed across the π-system of the ring. However, the strong deactivating nature of the attached groups would make traditional electrophilic aromatic substitution reactions challenging.

LUMO: The area where the LUMO is localized is the most electron-deficient part of the molecule and is the primary target for a nucleophilic attack. For this compound, the LUMO is expected to be predominantly located on the aromatic ring, particularly on the carbon atoms bonded to the electron-withdrawing chlorine, fluorine, and sulfonyl groups. This makes the ring susceptible to nucleophilic aromatic substitution, where a nucleophile could potentially replace one of the halogen atoms.

Hypothetical Frontier Molecular Orbital Data

The following table presents hypothetical, yet chemically reasonable, values for the frontier molecular orbitals of this compound, based on the analysis of similar halogenated and sulfonamide-containing aromatic compounds. These values are for illustrative purposes to demonstrate the concepts discussed.

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -7.5 | Indicates a relatively low tendency to donate electrons. |

| LUMO Energy | -1.5 | Suggests a propensity to accept electrons. |

| HOMO-LUMO Gap | 6.0 | Implies high kinetic stability and lower chemical reactivity. |

Applications of 2 Chloro 4,6 Difluorobenzenesulfonamide in Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Scaffolds.

Precursor for Advanced Aromatic and Heterocyclic Systems.

No specific examples or research articles were identified that demonstrate the use of 2-Chloro-4,6-difluorobenzenesulfonamide as a direct precursor for the synthesis of advanced aromatic or heterocyclic systems. The synthesis of fluorinated heterocycles is an active area of research, but studies explicitly employing this compound have not been found.

Intermediate in Multi-Step Convergent Syntheses.

There is no available information in the searched scientific literature to confirm the role of this compound as a key intermediate in multi-step convergent syntheses of complex organic molecules.

Utilization as a Leaving Group or Activating Agent in Organic Transformations.

The presence of chlorine and fluorine atoms on the benzene (B151609) ring, along with the electron-withdrawing sulfonyl group, suggests that this compound could theoretically participate in nucleophilic aromatic substitution reactions. In such reactions, the chloride or fluoride (B91410) ions could potentially act as leaving groups. However, no specific studies or documented examples of its use as a leaving group or an activating agent in organic transformations have been found.

Incorporation into Novel Catalytic Systems as a Ligand or Precursor.

A search of the available literature did not yield any instances of this compound being used as a ligand or a precursor for the development of novel catalytic systems.

Exploration in Polymer Science and Functional Materials (e.g., as a monomer, cross-linking agent, or additive).

There is no scientific literature available that describes the use of this compound as a monomer, cross-linking agent, or additive in the field of polymer science or in the creation of functional materials.

Development of Smart Materials (e.g., chemosensors, responsive materials) Based on Derivatives.

No research has been found detailing the development of smart materials, such as chemosensors or responsive materials, based on derivatives of this compound.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of 2 Chloro 4,6 Difluorobenzenesulfonamide

Systematic Modification of the Sulfonamide Group and its Impact on Chemical Behavior

The sulfonamide moiety (-SO₂NH₂) is a key functional group that can be readily modified to alter the chemical and physical properties of the parent compound. N-alkylation and N-arylation of 2-chloro-4,6-difluorobenzenesulfonamide introduce steric bulk and modify the electronic environment around the nitrogen atom, which in turn influences the acidity of the N-H proton and the nucleophilicity of the nitrogen.

N-Alkylation and N-Arylation Reactions:

The synthesis of N-substituted derivatives can be achieved through various methods, including the reaction of the parent sulfonamide with alkyl or aryl halides in the presence of a base. The choice of base and solvent system is crucial for optimizing reaction yields and minimizing side reactions. For instance, the use of a strong, non-nucleophilic base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) is often effective for these transformations.

Copper-catalyzed Chan-Lam coupling provides a versatile method for the N-arylation of sulfonamides with arylboronic acids under mild conditions. This reaction is tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of N-aryl derivatives.

Impact on Chemical Behavior:

The introduction of substituents on the sulfonamide nitrogen has a profound effect on the molecule's reactivity. N-alkylation generally increases the electron density on the nitrogen, making it more nucleophilic. Conversely, N-arylation with electron-withdrawing groups can decrease the nucleophilicity. These modifications also impact the acidity of the remaining N-H proton in monosubstituted derivatives, which can be a critical factor in biological applications where the sulfonamide may act as a hydrogen bond donor.

Table 7.1.1: Representative N-Substituted Derivatives of this compound

| Substituent (R) | Reagents and Conditions | Effect on N-H Acidity |

| Methyl | CH₃I, K₂CO₃, Acetone, reflux | Decreased |

| Ethyl | CH₃CH₂Br, NaH, DMF, rt | Decreased |

| Phenyl | C₆H₅Br, CuI, L-proline, K₂CO₃, DMSO, 110 °C | Increased |

| 4-Nitrophenyl | 1-Bromo-4-nitrobenzene, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Significantly Increased |

Investigation of Halogen Substituent Variations and their Electronic and Steric Effects

Varying the halogen substituent at the 2-position of the 4,6-difluorobenzenesulfonamide core allows for a systematic investigation of the electronic and steric effects on the molecule's properties. The synthesis of 2-bromo- and 2-iodo-4,6-difluorobenzenesulfonamide provides valuable analogues for comparative studies.

The synthesis of these analogues typically starts from the corresponding 2-halo-4,6-difluoroaniline, which can be converted to the sulfonyl chloride via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction). Subsequent amination of the sulfonyl chloride yields the desired sulfonamide.

Electronic and Steric Effects:

Steric effects become more pronounced with increasing size of the halogen atom (I > Br > Cl > F). This can influence the conformation of the molecule and the accessibility of adjacent functional groups to reagents.

Table 7.2.1: Comparison of Properties of 2-Halo-4,6-difluorobenzenesulfonamides

| Halogen (X) | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Sigma (σp) |

| F | 1.47 | 3.98 | +0.06 |

| Cl | 1.75 | 3.16 | +0.23 |

| Br | 1.85 | 2.96 | +0.23 |

| I | 1.98 | 2.66 | +0.18 |

Introduction of Diverse Functional Groups on the Aromatic Ring and their Synthetic Implications

The introduction of other functional groups, such as nitro (-NO₂) and amino (-NH₂), onto the aromatic ring of this compound can significantly expand its synthetic utility and lead to derivatives with novel properties.

Synthetic Routes:

Nitration of this compound can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents. The strongly deactivating sulfonyl chloride group and the halogens will direct the incoming nitro group to the available positions, with the regioselectivity being influenced by both electronic and steric factors.

Subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Synthetic Implications:

The resulting amino-substituted derivatives are valuable intermediates for further functionalization. The amino group can be diazotized and converted to a wide range of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions. It can also be acylated or alkylated to introduce further diversity. These functionalized derivatives can serve as building blocks for the synthesis of more complex molecules with potential applications in various fields.

Comparative Analysis of Reactivity and Synthetic Utility of Isomeric Derivatives

A comparative analysis of the reactivity and synthetic utility of isomeric derivatives, such as 4-chloro-2,6-difluorobenzenesulfonamide (B2852276), provides insights into the influence of substituent positioning on the molecule's behavior.

The synthesis of 4-chloro-2,6-difluorobenzenesulfonamide would start from 4-chloro-2,6-difluoroaniline, following a similar synthetic sequence as described for the 2-chloro isomer.

Comparative Reactivity:

The position of the chlorine atom relative to the sulfonamide group and the fluorine atoms will have a significant impact on the electronic distribution within the aromatic ring. This, in turn, will affect the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. For example, the positions ortho and para to the sulfonamide group are activated towards nucleophilic attack, and the relative positions of the halogens will modulate this effect.

The acidity of the sulfonamide protons may also differ between the isomers due to the varying electronic contributions of the substituents from different positions.

Elucidation of Structure-Reactivity Relationships through Computational and Experimental Studies

To gain a deeper understanding of the structure-reactivity relationships of this compound and its derivatives, a combination of computational and experimental studies is essential.

Computational Studies:

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of these molecules. Parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges can provide valuable insights into the reactivity and potential sites of interaction. For instance, the calculated HOMO-LUMO gap can be correlated with the chemical reactivity of the molecule.

Experimental Studies:

Experimental studies, such as kinetic measurements of reaction rates for a series of derivatives, can provide quantitative data to support the computational models. Techniques like Hammett analysis can be used to correlate the reaction rates with the electronic properties of the substituents, providing a quantitative measure of the structure-reactivity relationship. Spectroscopic techniques, including NMR and X-ray crystallography, are crucial for confirming the structures of the synthesized compounds and understanding their conformational preferences.

By integrating computational and experimental approaches, a comprehensive picture of the structure-reactivity relationships for this class of compounds can be developed, guiding the design of new derivatives with tailored properties.

Future Research Directions and Emerging Challenges for 2 Chloro 4,6 Difluorobenzenesulfonamide

Exploration of Unexplored Reactivity Pathways and Synthetic Opportunities

The reactivity of 2-Chloro-4,6-difluorobenzenesulfonamide is dictated by the interplay of its constituent functional groups: the sulfonamide, the chloro substituent, and the two fluoro atoms on the aromatic ring. Future research will likely delve into leveraging this unique electronic and steric environment to forge novel molecular architectures.

Key Research Areas:

Cross-Coupling Reactions: The chloro group at the 2-position presents a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A systematic investigation into the reactivity of this position, particularly in competition with potential C-F bond activation, will be crucial. The strong electron-withdrawing nature of the fluorine and sulfonyl groups can influence the oxidative addition step, a key process in these catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the 4-position activated by the para-sulfonyl group, are prime sites for SNAr. Exploring a diverse range of nucleophiles (O, N, S-based) will enable the synthesis of a broad library of derivatives. The relative reactivity of the two fluorine atoms could also be exploited for sequential functionalization.

Directed Ortho-Metalation (DoM): The sulfonamide group is a potent directing group for ortho-lithiation. This could potentially allow for functionalization at the 5-position, a site not easily accessible by other means. The interplay between the directing power of the sulfonamide and the electronic effects of the halogens will be a key area of study.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Target Position(s) | Potential Reagents | Expected Outcome |

| Suzuki Coupling | 2-position (C-Cl) | Boronic acids, Pd catalyst, base | Aryl or heteroaryl substitution |

| Buchwald-Hartwig Amination | 2-position (C-Cl) | Amines, Pd catalyst, base | N-Aryl linkage formation |

| Nucleophilic Aromatic Substitution | 4- and 6-positions (C-F) | Alkoxides, thiolates, amines | Ether, thioether, or amine derivatives |

| Directed Ortho-Metalation | 5-position | n-BuLi, electrophile | Introduction of various functional groups |

Integration into Flow Chemistry Systems for Enhanced Reaction Control and Scalability

The synthesis of sulfonamides and their derivatives often involves highly reactive intermediates and exothermic reactions. acs.org Flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. acs.orgresearchgate.net

Future work should focus on translating the batch syntheses of this compound and its derivatives into continuous flow processes. This would involve:

Rapid Optimization: Utilizing automated flow systems to quickly screen reaction parameters (temperature, pressure, residence time, stoichiometry) to identify optimal conditions.

Safe Handling of Hazardous Reagents: The synthesis of the precursor sulfonyl chloride, which often involves corrosive and hazardous reagents, can be made safer in a closed-loop flow system.

Application in Photocatalysis and Electrocatalysis

Modern synthetic chemistry is increasingly turning towards photocatalysis and electrocatalysis to access novel reactivity under mild conditions. nih.govresearchgate.net These techniques offer green and efficient alternatives to traditional synthetic methods.

Photocatalytic Approaches: The generation of aryl radicals from aryl halides is a cornerstone of photoredox catalysis. The C-Cl bond in this compound could be a target for photocatalytic activation, enabling coupling with a variety of radical acceptors. princeton.edu Recent advances in the photocatalytic synthesis of sulfonamides from aryl triflates or via carboxylate to sulfinamide switching highlight the potential for innovative synthetic routes. acs.orgrsc.orgrsc.org

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction. The electrochemical oxidative coupling of thiols and amines to form sulfonamides is a promising green alternative to traditional methods. nih.govacs.orgchemistryviews.orgnoelresearchgroup.com Investigating the electrochemical behavior of this compound could unveil new pathways for its functionalization, potentially through reductive cleavage of the C-Cl bond or oxidative transformations of the sulfonamide moiety.

Development of Advanced Computational Models for Predictive Chemical Behavior

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity. chemijournal.com For a molecule like this compound, with its complex interplay of electronic effects, computational modeling can provide invaluable insights.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies. indexcopernicus.com This information can help predict the most likely sites for nucleophilic or electrophilic attack and guide the design of new reactions.

QSAR Modeling: For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govmdpi.com This can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Reaction Mechanism Elucidation: Computational modeling can be employed to study the transition states and intermediates of potential reactions, providing a deeper understanding of the reaction mechanisms and helping to explain observed regioselectivity. researchgate.net

Challenges in Regioselective Functionalization and Stereoselective Synthesis of Derivatives

While the multiple reactive sites on this compound offer a wealth of synthetic opportunities, they also present significant challenges in terms of selectivity.

Regioselectivity: A key challenge will be to achieve selective functionalization at one of the halogenated positions (C2-Cl, C4-F, C6-F) without affecting the others. This will require careful choice of catalysts, ligands, and reaction conditions. For instance, the regioselective defluorination of polyfluoroarenes is a known challenge that often requires specific catalytic systems. mdpi.com The inherent differences in the reactivity of C-Cl versus C-F bonds, and between the two non-equivalent C-F bonds, will need to be systematically explored and exploited.

Stereoselectivity: The introduction of chiral centers during the synthesis of derivatives is another significant hurdle. The development of stereoselective methods for the synthesis of chiral sulfonamides is an active area of research. sci-hub.seucl.ac.ukacs.org This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of reactions. For example, palladium-catalyzed aza-Wacker-type reactions have been developed for the stereoselective synthesis of sulfonamide derivatives. sci-hub.se

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4,6-difluorobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-chloro-4,6-difluorobenzenesulfonyl chloride with ammonia or ammonium hydroxide. Key steps include:

Preparation of sulfonyl chloride : React 2-chloro-4,6-difluorobenzenesulfonic acid with thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours under inert atmosphere .

Ammonolysis : Add aqueous ammonia dropwise to the sulfonyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions (e.g., hydrolysis to sulfonic acid).

- Critical Parameters :

- Temperature : Exceeding 5°C during ammonolysis increases hydrolysis by-products.

- Solvent : Polar aprotic solvents (e.g., DCM) improve sulfonamide solubility.

- Yield Optimization : A 2025 study reported yields of 72–85% when using stoichiometric ammonia and rigorous moisture control .

| Synthetic Route | Starting Material | Key Conditions | Yield (%) |

|---|---|---|---|

| Sulfonyl chloride ammonolysis | 2-Chloro-4,6-difluorobenzenesulfonic acid | SOCl₂, NH₃, 0–5°C | 72–85 |

| Direct sulfonation | Chloro-difluorobenzene | Fuming H₂SO₄, 120°C | 58–65 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹⁹F NMR : Primary tool for confirming fluorine substitution patterns. Expect two doublets for the 4- and 6-fluorine atoms (δ ≈ -110 to -115 ppm, J ≈ 20–22 Hz) .

- ¹H NMR : Aromatic protons appear as a singlet (C-3 and C-5 symmetry) at δ ≈ 7.2–7.5 ppm. Chlorine and fluorine deshield adjacent protons.

- IR Spectroscopy : Confirm sulfonamide groups via N–H stretches (3330–3260 cm⁻¹) and S=O asymmetric/symmetric vibrations (1360–1320 cm⁻¹ and 1160–1120 cm⁻¹) .

- Contradiction Resolution : Discrepancies in integration (e.g., unexpected splitting) may arise from residual solvents or paramagnetic impurities. Use DMSO-d₆ as a solvent to sharpen peaks and repeat experiments under dry conditions.

Q. How should researchers purify this compound to achieve >98% purity for biological assays?

- Methodological Answer :

- Recrystallization : Dissolve crude product in hot ethanol (70°C), filter through activated charcoal, and cool to -20°C for 12 hours. Isolate crystals via vacuum filtration (purity: 95–97%) .

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v). Collect fractions showing a single spot on TLC (Rf ≈ 0.4).

- HPLC : Final polishing via reverse-phase C18 column (acetonitrile/water = 65:35, 1 mL/min) achieves >99% purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The C-2 chlorine atom exhibits higher electrophilicity (Mulliken charge: +0.32) compared to fluorine (-0.18), favoring SNAr reactions at C-2 .

- Transition State Analysis : Simulate intermediates (e.g., Meisenheimer complexes) to identify rate-limiting steps. Solvent effects (e.g., DMF vs. THF) are modeled using PCM.